molecular formula C16H21N5O B2555266 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034383-79-2

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2555266
CAS No.: 2034383-79-2
M. Wt: 299.378
InChI Key: HZVQWPJYWCEYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the pyridine moiety: The pyrazole derivative is then coupled with a pyridine aldehyde in the presence of a base to form the desired pyridine-pyrazole intermediate.

    Introduction of the cyclopentyl group: The intermediate is then reacted with cyclopentyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: It is used as a probe to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole-pyridine structure and are also investigated for their biological activities.

    1-cyclopentyl-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: A closely related compound lacking the methyl group on the pyrazole ring.

Uniqueness

1-cyclopentyl-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the cyclopentyl group and the specific substitution pattern on the pyrazole and pyridine rings. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-11-14(10-19-21)13-6-12(7-17-9-13)8-18-16(22)20-15-4-2-3-5-15/h6-7,9-11,15H,2-5,8H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQWPJYWCEYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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